molecular formula C9H18OS B094032 2,2-Diisopropyl-1,3-oxathiolane CAS No. 16047-99-7

2,2-Diisopropyl-1,3-oxathiolane

Cat. No. B094032
CAS RN: 16047-99-7
M. Wt: 174.31 g/mol
InChI Key: OBNXFRXTSJYKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diisopropyl-1,3-oxathiolane, commonly known as DIPT, is a cyclic sulfide compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents and has a characteristic odor. DIPT is a versatile compound that has gained popularity due to its unique chemical properties and its ability to react with a wide range of chemical compounds.

Mechanism of Action

The mechanism of action of DIPT is not fully understood, but it is believed to react with various chemical compounds through the formation of sulfur-nitrogen bonds. These bonds are essential for the formation of various heterocyclic compounds, which are important in the development of new pharmaceuticals and other chemical compounds.
Biochemical and Physiological Effects
DIPT has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

DIPT has several advantages for use in lab experiments, including its low cost, ease of synthesis, and versatility in chemical reactions. However, it also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for research involving DIPT, including the development of new pharmaceuticals, the study of its potential use in the treatment of inflammatory diseases, and the investigation of its potential use as a catalyst in chemical reactions. Further research is needed to fully understand the mechanism of action of DIPT and its potential applications in various scientific fields.
In conclusion, DIPT is a versatile and important compound in scientific research, with potential applications in the development of new pharmaceuticals, the study of chemical reactions, and the investigation of its biochemical and physiological effects. While there are limitations to its use, further research is needed to fully understand its potential and to explore new directions for its use in scientific research.

Synthesis Methods

DIPT can be synthesized through a variety of methods, including the reaction of isopropyl alcohol with thionyl chloride, followed by the addition of potassium hydroxide. Another method involves the reaction of isopropyl alcohol with phosphorus pentasulfide, followed by the addition of sodium hydroxide. These methods are relatively simple and efficient, making DIPT a cost-effective compound for scientific research purposes.

Scientific Research Applications

DIPT has been used in a wide range of scientific research applications, including the synthesis of new chemicals, the study of chemical reactions, and the development of new pharmaceuticals. It has been used as a reagent in the synthesis of various heterocyclic compounds, including thiazoles and oxazoles. DIPT has also been used in the study of chemical reactions involving sulfur and nitrogen.

properties

CAS RN

16047-99-7

Product Name

2,2-Diisopropyl-1,3-oxathiolane

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2,2-di(propan-2-yl)-1,3-oxathiolane

InChI

InChI=1S/C9H18OS/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3

InChI Key

OBNXFRXTSJYKSV-UHFFFAOYSA-N

SMILES

CC(C)C1(OCCS1)C(C)C

Canonical SMILES

CC(C)C1(OCCS1)C(C)C

Other CAS RN

16047-99-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.